Diallyl glutarate
Overview
Description
Diallyl glutarate is an organic compound with the molecular formula C11H16O4. It is an ester derived from glutaric acid and allyl alcohol. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyl glutarate can be synthesized through the esterification of glutaric acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous feeding of glutaric acid and allyl alcohol into a reaction vessel, along with the acid catalyst. The reaction mixture is heated and stirred to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Diallyl glutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions, where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Glutaric acid derivatives.
Reduction: Allyl alcohol derivatives.
Substitution: Compounds with new functional groups replacing the allyl groups.
Scientific Research Applications
Diallyl glutarate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as enhanced mechanical strength and thermal stability.
Biology and Medicine: Research has explored its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of diallyl glutarate involves its ability to undergo polymerization and other chemical reactions. In polymerization, the allyl groups participate in radical or ionic polymerization processes, leading to the formation of long polymer chains. These polymers can then be used in various applications, depending on their properties. The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to interact with cellular components through its reactive allyl groups .
Comparison with Similar Compounds
Similar Compounds
Diallyl phthalate: Another ester with similar allyl groups but derived from phthalic acid.
Diallyl succinate: An ester derived from succinic acid with similar chemical properties.
Diallyl adipate: An ester derived from adipic acid, used in similar applications.
Uniqueness
Diallyl glutarate is unique due to its specific ester structure, which provides distinct reactivity and properties compared to other diallyl esters. Its intermediate chain length between succinate and adipate esters offers a balance of flexibility and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
bis(prop-2-enyl) pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-8-14-10(12)6-5-7-11(13)15-9-4-2/h3-4H,1-2,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDNCENZKQFYSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCCC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497909 | |
Record name | Diprop-2-en-1-yl pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41226-64-6 | |
Record name | Diprop-2-en-1-yl pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl glutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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